molecular formula C20H26N4O4 B2644222 Ethyl 4-(4-(2-hydroxyethyl)piperazin-1-yl)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 922068-41-5

Ethyl 4-(4-(2-hydroxyethyl)piperazin-1-yl)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No. B2644222
CAS RN: 922068-41-5
M. Wt: 386.452
InChI Key: MPMKBKWEHHMQIL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be expected to have a high degree of conjugation, which could have implications for its reactivity and its interactions with biological targets. The piperazine ring could potentially be involved in hydrogen bonding .

Scientific Research Applications

Synthesis and Reactivity

Ethyl 4-(4-(2-hydroxyethyl)piperazin-1-yl)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate and its derivatives have been synthesized through various chemical reactions, highlighting the compound's versatility in chemical synthesis. For instance, ethyl imidate hydrochlorides were prepared and then converted to Ethoxycarbonylhydrazones, leading to the formation of substituted 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones. These compounds were further reacted with Isatin and 5-chloroisatin to form Schiff bases and N-Mannich bases, showcasing the compound's reactivity and potential for creating a range of derivatives (Bekircan & Bektaş, 2008). Similarly, Ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates reacted with secondary amines to yield derivatives, indicating the compound's role in synthesizing complex molecules (Vasileva et al., 2018).

Antimicrobial Activity

The antimicrobial activity of this compound and its derivatives has been a focus of research. Compounds synthesized from ethyl acetoacetate demonstrated significant to moderate antimicrobial activity against various bacteria and fungi (Abdel-Mohsen, 2014). Additionally, some hybrid molecules containing penicillanic acid or cephalosporanic acid moieties and ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylate were found to possess good to moderate antimicrobial activity against test microorganisms (Başoğlu et al., 2013).

Synthesis of Complex Molecules

The compound also plays a role in the synthesis of complex molecules with potential biological activities. For instance, ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate underwent various chemical transformations to produce heterocyclic systems with excellent biocidal properties against bacteria and fungi (Youssef et al., 2011). Furthermore, cyanoacetamide derivatives synthesized from 2-amino-tetrahydrobenzothiophene-3-carboxylate ethyl ester showed promising antitumor and antioxidant activities (Bialy & Gouda, 2011).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Piperazine rings are often found in drugs that target the central nervous system, while pyridazine rings are found in a variety of drugs with different targets .

Safety and Hazards

The safety and hazards would depend on the specific biological activity of the compound. As with any new compound, it would need to be thoroughly tested for toxicity and side effects before it could be used as a drug .

Future Directions

Future research could involve further exploration of the biological activity of this compound, as well as optimization of its properties through medicinal chemistry approaches .

properties

IUPAC Name

ethyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4/c1-3-28-20(27)19-17(23-10-8-22(9-11-23)12-13-25)14-18(26)24(21-19)16-6-4-15(2)5-7-16/h4-7,14,25H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMKBKWEHHMQIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)CCO)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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